N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-cyclohexylpropanamide
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Overview
Description
N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-CYCLOHEXYLPROPANAMIDE is a complex organic compound that features a unique structure incorporating a cyano group, a cyclooctathiophene ring, and a cyclohexylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-CYCLOHEXYLPROPANAMIDE typically involves the cyanoacetylation of amines. This process includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Stirring without Solvent at Steam Bath: Conducting the reaction at 70°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoacetylation processes, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-CYCLOHEXYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Often carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-CYCLOHEXYLPROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-CYCLOHEXYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-methylbutanamide
- N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide
- N-{3-cyano-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-2-(2,6-dimethylmorpholin-4-yl)acetamide
Uniqueness
N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-CYCLOHEXYLPROPANAMIDE stands out due to its unique combination of a cyclooctathiophene ring and a cyclohexylpropanamide moiety.
Properties
Molecular Formula |
C20H28N2OS |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-cyclohexylpropanamide |
InChI |
InChI=1S/C20H28N2OS/c21-14-17-16-10-6-1-2-7-11-18(16)24-20(17)22-19(23)13-12-15-8-4-3-5-9-15/h15H,1-13H2,(H,22,23) |
InChI Key |
LKQXHPLSQQLROE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)CCC3CCCCC3)C#N |
Origin of Product |
United States |
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